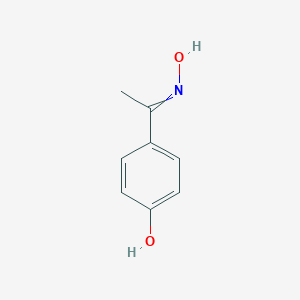

4'-ヒドロキシアセトフェノンオキシム

概要

説明

4’-Hydroxyacetophenone Oxime is an impurity of Acetaminophen (Paracetamol). Acetaminophen is a potent cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2) inhibitor, and is used as an antipyretic and analgesic agent .

Synthesis Analysis

The synthesis of 4’-Hydroxyacetophenone Oxime involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of potassium hydroxide . The reaction mixture is maintained at reflux until the starting acetophenone has disappeared, and is then poured into ice-cold water. The medium is extracted with ethyl acetate. The Beckmann rearrangement is also employed to convert oximes to amides .

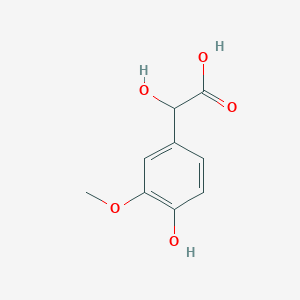

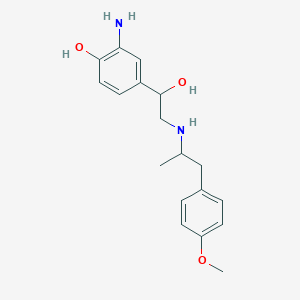

Molecular Structure Analysis

The molecular weight of 4’-Hydroxyacetophenone Oxime is 151.16 g/mol. Its chemical formula is C8H9NO2 . The structure of 4’-Hydroxyacetophenone Oxime can be viewed using Java or Javascript .

Chemical Reactions Analysis

The Beckmann rearrangement is a reaction employed to convert oximes to amides . The reaction converts oximes into their corresponding amides, allowing the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C-N bond .

Physical and Chemical Properties Analysis

The physical properties of 4’-Hydroxyacetophenone Oxime include a boiling point of 318.1±25.0 C at 760 mmHg and a melting point of 142-144 C . It has a density of 1.27 g/cm3 at 20 °C .

科学的研究の応用

ベックマン転位

4'-ヒドロキシアセトフェノンオキシムは、ベックマン転位で使用されます . この反応は、多くの分野でオキシムをアミドに変換するために使用されています . この反応は、発見以来、安全性と実現可能性の面で大きく改善されています . ベックマン転位は、1880年代半ばに化学者エルンスト・オットー・ベックマンによって発見された反応です . この反応は、オキシムを対応するアミドに変換します 、C=N結合からの窒素原子が炭素鎖に挿入されてC–N結合を形成することを可能にします .

パラセタモールの製造

4'-ヒドロキシアセトフェノンオキシムは、パラセタモールの製造に使用されます . パラセタモールは、ヒドロキシアロマーティックケトン(4-ヒドロキシアセトフェノン)とヒドロキシルアミン塩を反応させてケトオキシムを形成し、そのケトオキシムを触媒に曝露してベックマン転位を起こさせ、N-アシル-ヒドロキシアロマーティックアミンを形成することによって製造されます .

アセトアミノフェンの不純物

4'-ヒドロキシアセトフェノンオキシムは、アセトアミノフェンの不純物です . アセトアミノフェンは強力なシクロオキシゲナーゼ-2(COX-2)および肝臓N-アセチルトランスフェラーゼ2(NAT2)阻害剤であり、解熱鎮痛剤として使用されます <svg class="icon" height="16" p-id="1735"

作用機序

Target of Action

The primary targets of 4’-Hydroxyacetophenone Oxime are Cyclooxygenase-2 (COX-2) and Hepatic N-acetyltransferase 2 (NAT2) . COX-2 is an enzyme responsible for the formation of prostanoids, which are involved in inflammation and pain. NAT2 is a key enzyme in the metabolism of drugs and xenobiotics.

Mode of Action

4’-Hydroxyacetophenone Oxime interacts with its targets by inhibiting their activity . The compound is known to undergo the Beckmann Rearrangement , a reaction that converts oximes into their corresponding amides . This allows the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C–N bond .

Biochemical Pathways

The Beckmann rearrangement of 4’-Hydroxyacetophenone Oxime affects the biochemical pathways involved in the production of amides from oximes . The resulting amides can have various downstream effects depending on their specific structures and properties.

Pharmacokinetics

A process has been disclosed for the preparation of 4’-hydroxyacetophenone oxime by reaction of 4-hydroxyacetophenone with a hydroxylamine in caustic, wherein the mother liquor obtained after crystallization of the oxime together with the wash water is recycled back and reused . This suggests that the compound’s bioavailability may be influenced by factors such as the pH of the environment and the presence of other compounds.

Result of Action

The result of the action of 4’-Hydroxyacetophenone Oxime is the production of amides from oximes via the Beckmann Rearrangement . This can lead to various molecular and cellular effects depending on the specific amides produced.

Action Environment

The action of 4’-Hydroxyacetophenone Oxime can be influenced by environmental factors such as pH and temperature . For example, traditional methods for the Beckmann rearrangement involve harsh reaction conditions, such as a strongly acidic medium and high temperatures . Improvements have been made to allow the reaction to occur under safer and more viable conditions .

Safety and Hazards

将来の方向性

The Beckmann rearrangement of ketoximes into amides is a common reaction used in organic chemistry, and has been widely studied for many years . One of the most important industrial applications of this reaction is the transformation of cyclohexanone and cyclododecanone oximes into ε-caprolactam and ω-laurolactam, respectively, which are raw materials in the fabrication of fibers (nylon) .

生化学分析

Biochemical Properties

4’-Hydroxyacetophenone Oxime plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2), which are involved in the metabolism of Acetaminophen . The nature of these interactions is primarily inhibitory, affecting the function of these enzymes .

Cellular Effects

The effects of 4’-Hydroxyacetophenone Oxime on cells and cellular processes are significant. It influences cell function by inhibiting COX-2, an enzyme involved in inflammation and pain pathways . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4’-Hydroxyacetophenone Oxime exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for COX-2 and NAT2 enzymes, thereby altering gene expression and affecting cellular functions .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in the Beckmann rearrangement of acetophenone oxime, a reaction studied using solid-state NMR spectroscopy .

Metabolic Pathways

4’-Hydroxyacetophenone Oxime is involved in the metabolic pathways of Acetaminophen. It interacts with enzymes such as COX-2 and NAT2, potentially affecting metabolic flux or metabolite levels .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Hydroxyacetophenone Oxime' involves the conversion of '4'-Hydroxyacetophenone' to '4'-Hydroxyacetophenone oxime' using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "'4'-Hydroxyacetophenone'", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Dissolve '4'-Hydroxyacetophenone' in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it", "Recrystallize the product from ethanol to obtain '4'-Hydroxyacetophenone Oxime'" ] } | |

CAS番号 |

34523-34-7 |

分子式 |

C8H9NO2 |

分子量 |

151.16 g/mol |

IUPAC名 |

4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol |

InChI |

InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6- |

InChIキー |

BVZSQTRWIYKUSF-TWGQIWQCSA-N |

異性体SMILES |

C/C(=N/O)/C1=CC=C(C=C1)O |

SMILES |

CC(=NO)C1=CC=C(C=C1)O |

正規SMILES |

CC(=NO)C1=CC=C(C=C1)O |

外観 |

White to Off-White Solid |

melting_point |

142-144 °C |

ピクトグラム |

Irritant |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

1-(4-Hydroxyphenyl)ethanone Oxime; 1-(4-Hydroxyphenyl)-1-ethanone Oxime; 1-(4-Hydroxyphenyl)ethanone Oxime; |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

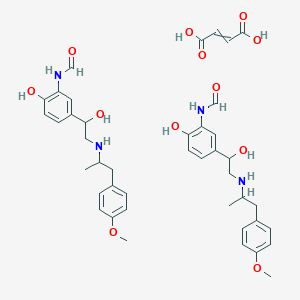

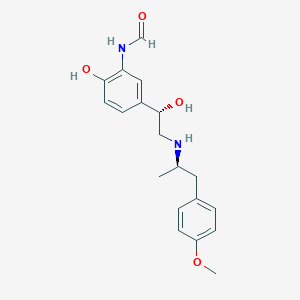

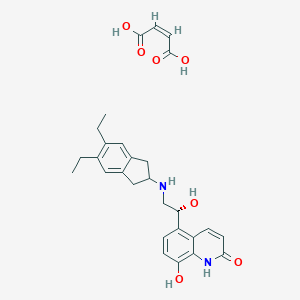

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。